4-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)thiadiazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide in ethanol and in the presence of hydrochloric acid as a catalyst affords 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .Molecular Structure Analysis
The molecular structure of ETT is characterized by a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . This ring is a versatile scaffold widely studied in medicinal chemistry .Chemical Reactions Analysis
Thiadiazole derivatives, including ETT, have a mesoionic character, allowing them to cross cellular membranes and interact strongly with biological targets . This property contributes to their broad spectrum of biological activities .Physical and Chemical Properties Analysis
ETT has a molecular formula of C9H11N5OS3 and a molecular weight of 301.4. Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .Scientific Research Applications
Biological Activities
- Antimicrobial and Antifungal Properties : Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including compounds related to 4-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)thiadiazole-5-carboxamide, have been found to exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (I. Sych et al., 2019).
Chemical Synthesis and Reactions
Synthesis of Hybrid Molecules : Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing penicillanic acid or cephalosporanic acid moieties along with 1,3,4-thiadiazole derivatives. This process has led to compounds with good to moderate antimicrobial activities (Serap Başoğlu et al., 2013).
Reactions with Bases : Studies on the reactions of similar compounds with bases have been conducted, revealing the formation of various derivatives under different conditions, including the generation of thioamides of furylacetic acid (Yu. O. Remizov et al., 2019).
Pharmacological Evaluation
- Glutaminase Inhibitors : Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, related to the compound , has shown potential as glutaminase inhibitors. These compounds have been evaluated for their effectiveness in inhibiting the growth of human lymphoma B cells (K. Shukla et al., 2012).
Structural and Thermal Analysis
- Structural Analysis : The crystalline structure of compounds containing the 1,3,4-thiadiazole moiety, including derivatives related to the compound of interest, have been determined, providing insights into their intra- and intermolecular interactions (Xiao‐qing Shen et al., 2005).
Mechanism of Action
The mechanism of action of thiadiazole derivatives, including ETT, is largely attributed to their ability to cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows these compounds to exert a broad spectrum of biological activities .
Properties
IUPAC Name |
4-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5OS3/c1-3-5-6(18-14-11-5)7(15)10-8-12-13-9(17-8)16-4-2/h3-4H2,1-2H3,(H,10,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASHFWZGXQKNBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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